

Application Notes and Protocols for RG13022

Administration in Animal Studies

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Compound of Interest

Compound Name: RG13022

Cat. No.: B1197468

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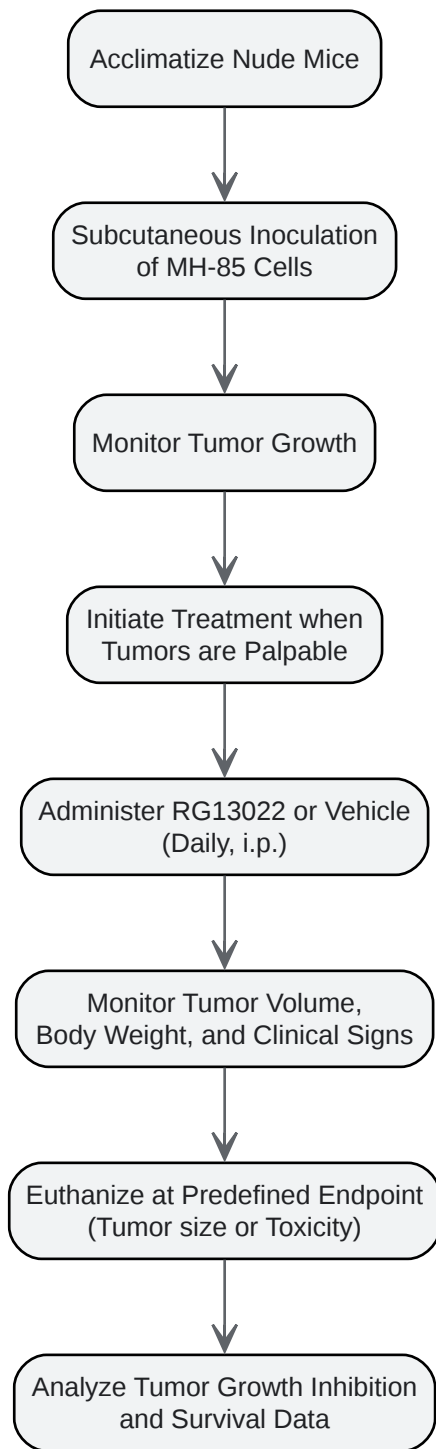
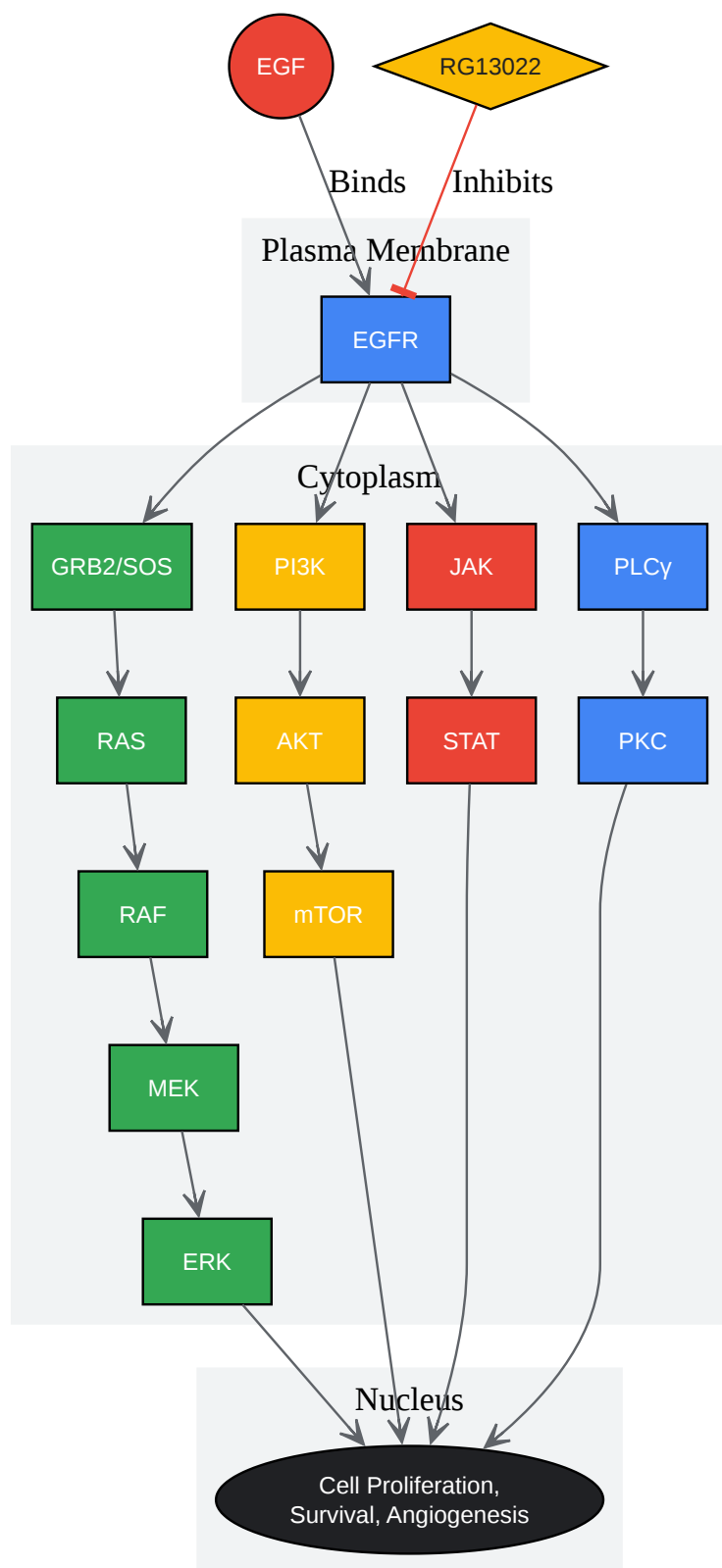
For Researchers, Scientists, and Drug Development Professionals

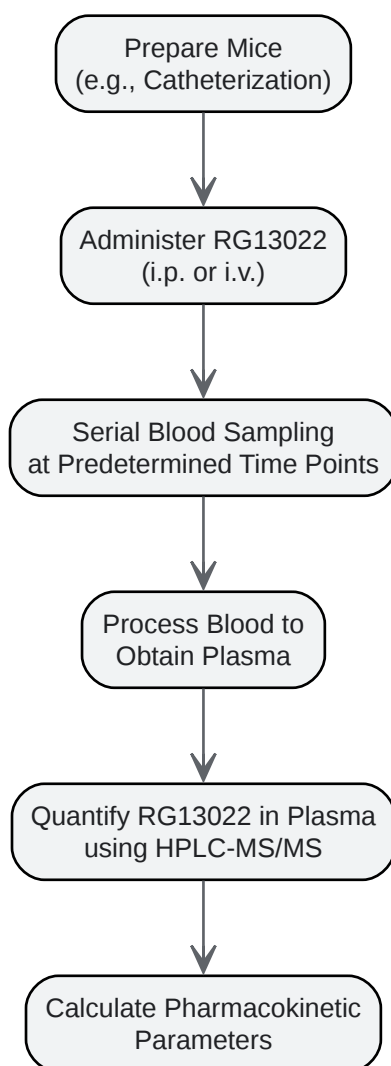
Introduction

RG13022, also known as Tyrphostin AG-126, is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP-binding site of the EGFR kinase domain, **RG13022** inhibits receptor autophosphorylation and subsequent downstream signaling pathways crucial for cell proliferation and survival.^[1] This mechanism makes it a compound of interest for cancer research, particularly in tumors characterized by EGFR overexpression or dysregulation. These application notes provide detailed protocols for the administration of **RG13022** in animal studies, based on available preclinical data.

Mechanism of Action and Signaling Pathway

RG13022 exerts its anti-proliferative effects by inhibiting the autophosphorylation of the EGF receptor.^{[2][3]} This action blocks the initiation of a cascade of downstream signaling events that are critical for tumor growth and survival. The primary pathways affected include the Ras-Raf-MEK-ERK pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.





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References

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